2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-(4-ethylphenyl)acrylamide
Overview
Description
2-cyano-3-[4-(cyclopentyloxy)-3-ethoxyphenyl]-N-(4-ethylphenyl)acrylamide is a useful research compound. Its molecular formula is C25H28N2O3 and its molecular weight is 404.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 404.20999276 g/mol and the complexity rating of the compound is 624. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Mechanofluorochromic Properties
Acrylamide derivatives exhibit distinct optical properties due to their specific stacking modes, which can be applied in the development of materials with unique luminescence characteristics. For instance, the study by Qing‐bao Song et al. (2015) explores the effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives, showing potential applications in optical and electronic devices (Qing‐bao Song et al., 2015).
Corrosion Inhibition
Acrylamide derivatives have been studied for their effectiveness as corrosion inhibitors. Ahmed Abu-Rayyan et al. (2022) investigated the corrosion inhibition of copper in nitric acid solutions by synthetic acrylamide derivatives, demonstrating their potential in protective coatings and industrial applications (Ahmed Abu-Rayyan et al., 2022).
Photoprotective Applications
The development of new heterocyclic compounds from acrylamide derivatives for photoprotection and sunscreen applications shows promising results. The study by D. C. Vinhal et al. (2016) on the compound LQFM048 highlights its potential in sunscreen products due to its redox potential, thermal stability, and low toxicity (D. C. Vinhal et al., 2016).
Glycosaminoglycan Mimetic Biomaterials
Acrylamide derivatives are utilized in engineering water-soluble glycopolymers, which serve as glycosaminoglycan mimetic biomaterials. These biomaterials have applications in medical and biotechnological fields, offering high saccharide contents and low polydispersity indexes, as discussed by D. Grande et al. (2001) (D. Grande et al., 2001).
Optoelectronic Properties
The optoelectronic properties of acrylamide derivatives make them significant for applications in dye-sensitized solar cells (DSSCs) and nonlinear optical materials. C. Fonkem et al. (2019) conducted a theoretical study on a related molecule, highlighting its potential in optoelectronic applications due to its structural and electronic properties (C. Fonkem et al., 2019).
Properties
IUPAC Name |
(E)-2-cyano-3-(4-cyclopentyloxy-3-ethoxyphenyl)-N-(4-ethylphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O3/c1-3-18-9-12-21(13-10-18)27-25(28)20(17-26)15-19-11-14-23(24(16-19)29-4-2)30-22-7-5-6-8-22/h9-16,22H,3-8H2,1-2H3,(H,27,28)/b20-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZWCBALUOKCRJS-HMMYKYKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C(=CC2=CC(=C(C=C2)OC3CCCC3)OCC)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC(=C(C=C2)OC3CCCC3)OCC)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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